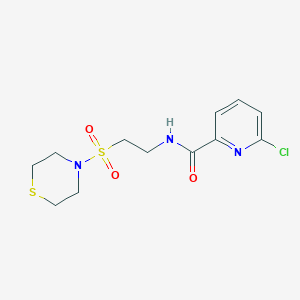
6-Chloro-N-(2-thiomorpholin-4-ylsulfonylethyl)pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-N-(2-thiomorpholin-4-ylsulfonylethyl)pyridine-2-carboxamide is a chemical compound with the molecular formula C12H16ClN3O3S2 and a molecular weight of 349.85 g/mol
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-N-(2-thiomorpholin-4-ylsulfonylethyl)pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the thiomorpholine derivative. The reaction conditions often require the use of strong bases and specific solvents to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the chloro group and the carboxamide functionality allows for diverse reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The reactions can lead to the formation of various products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
科学研究应用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 6-Chloro-N-(2-thiomorpholin-4-ylsulfonylethyl)pyridine-2-carboxamide may be employed in the study of enzyme inhibitors or as a probe to investigate biological pathways.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may contribute to the development of new therapeutic agents targeting various diseases.
Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, pharmaceuticals, and other chemical products.
作用机制
The mechanism by which 6-Chloro-N-(2-thiomorpholin-4-ylsulfonylethyl)pyridine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The thiomorpholine moiety may bind to enzymes or receptors, modulating their activity and influencing biological pathways.
相似化合物的比较
6-Chloro-N-(2-morpholin-4-ylsulfonylethyl)pyridine-2-carboxamide
6-Chloro-N-(2-piperidin-4-ylsulfonylethyl)pyridine-2-carboxamide
Uniqueness: Compared to similar compounds, 6-Chloro-N-(2-thiomorpholin-4-ylsulfonylethyl)pyridine-2-carboxamide stands out due to its thiomorpholine group, which imparts distinct chemical and biological properties. This difference can influence its reactivity, binding affinity, and overall efficacy in various applications.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across multiple fields
生物活性
6-Chloro-N-(2-thiomorpholin-4-ylsulfonylethyl)pyridine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of histamine receptors. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by:
- Molecular Formula : C12H16ClN3O3S
- Molecular Weight : 319.79 g/mol
The presence of a chloro group and a thiomorpholine moiety contributes to its pharmacological profile.
Research indicates that this compound functions primarily as a histamine H4 receptor antagonist . This receptor is implicated in various physiological processes, including immune response and inflammation. By blocking this receptor, the compound may exert anti-inflammatory effects and modulate allergic responses.
Biological Activity Overview
The biological activities of the compound can be summarized as follows:
Case Studies and Research Findings
- Histamine H4 Receptor Studies : In vitro studies demonstrated that the compound effectively inhibited histamine-induced signaling pathways, leading to decreased cytokine production in immune cells. This suggests a potential application in treating allergic diseases and asthma.
- Antiproliferative Effects : A study involving various cancer cell lines indicated that the compound exhibited significant antiproliferative activity against leukemia cells, particularly in xenograft models. The results showed complete tumor regression in treated subjects, highlighting its potential as an anticancer agent .
- Safety and Toxicity Profile : Preliminary toxicity assessments revealed that the compound has a favorable safety profile at therapeutic doses, with minimal adverse effects noted in animal models .
属性
IUPAC Name |
6-chloro-N-(2-thiomorpholin-4-ylsulfonylethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O3S2/c13-11-3-1-2-10(15-11)12(17)14-4-9-21(18,19)16-5-7-20-8-6-16/h1-3H,4-9H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMHFTYTHAICCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1S(=O)(=O)CCNC(=O)C2=NC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














